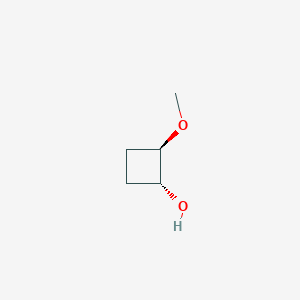

(1R,2R)-2-methoxycyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-methoxycyclobutan-1-ol is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a cyclobutane ring with a methoxy group and a hydroxyl group attached to adjacent carbon atoms, making it an interesting subject for stereochemical studies and synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted precursor, such as a 1,2-dihalide or a 1,2-diol, in the presence of a base or an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high optical purity .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(1R,2R)-2-methoxycyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of (1R,2R)-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-methoxycyclobutan-1-ol: An enantiomer with different stereochemistry and potentially different biological activity.

(1S,2R)-2-methoxycyclobutan-1-ol: Another enantiomer with distinct properties.

(1S,2S)-2-methoxycyclobutan-1-ol: The fourth stereoisomer in the series

Uniqueness

(1R,2R)-2-methoxycyclobutan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties compared to its enantiomers and diastereomers. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis .

Activité Biologique

(1R,2R)-2-methoxycyclobutan-1-ol is a cyclic organic compound with the molecular formula C5H10O. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological and toxicological research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and safety profile.

- Molecular Formula : C5H10O

- Molecular Weight : 86.13 g/mol

- Structure : The compound features a cyclobutane ring with a methoxy group and a hydroxyl group, influencing its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, which can be crucial for developing new antibacterial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for different bacterial strains, indicating that this compound has varying levels of effectiveness against these pathogens.

Case Studies

- Antibacterial Activity : A study conducted on the extract of soft corals from Mauritius revealed that compounds similar to this compound demonstrated significant antibacterial properties. The research emphasized the potential of these natural products in combating antibiotic-resistant bacteria .

- Toxicological Profile : Toxicity assessments have shown that while this compound possesses antimicrobial properties, it also requires careful evaluation regarding its safety for human use. Reports indicate that at higher concentrations, it may cause skin irritation .

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various fields:

- Pharmaceutical Applications : Its structural properties suggest potential as a scaffold in drug design for new antibiotics or antifungal agents.

- Natural Product Chemistry : Investigations into its natural sources and synthesis methods are ongoing to explore sustainable production routes.

Safety and Toxicity

While this compound shows promise in various applications, its safety profile must be thoroughly evaluated. Current data indicate that it can cause skin irritation upon contact and should be handled with care in laboratory settings .

Propriétés

IUPAC Name |

(1R,2R)-2-methoxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKAFGTURMDKNS-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.